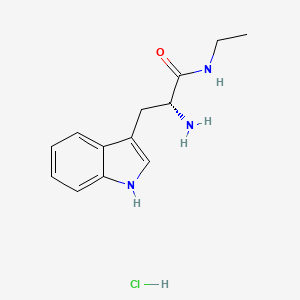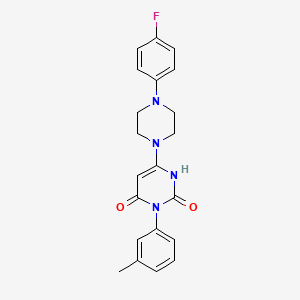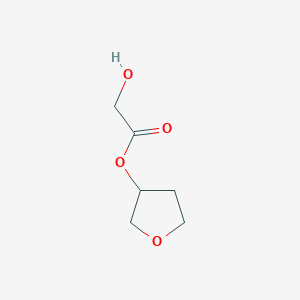![molecular formula C22H26FN5O2S2 B2704763 2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide CAS No. 1206999-36-1](/img/structure/B2704763.png)
2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazolo[4,5-d]pyrimidine, which is a class of compounds known for their wide range of biological activity . They are often used in the synthesis of new drugs due to their potential antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiazolo[4,5-d]pyrimidines are generally synthesized through a multicomponent reaction involving aminopyrimidines and carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization processes .Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
- Research has shown that analogs of BPTES, a known glutaminase inhibitor, have been synthesized and evaluated for their potential in cancer therapy. These studies aim to identify compounds with improved drug-like properties, including better solubility and potency against cancer cells. For example, specific analogs demonstrated similar potency to BPTES but with enhanced solubility, presenting a promising avenue for developing new cancer treatments (Shukla et al., 2012).
Antimicrobial Applications
- Compounds with thiazole and pyrimidine structures have been synthesized and evaluated for their antimicrobial activities. This research aims to develop new antimicrobial agents by exploring the reactivity of these compounds against various bacterial and fungal strains, highlighting the potential of such compounds in addressing antibiotic resistance (Wardkhan et al., 2008).
Structural Analysis for Drug Design
- Studies on the crystal structures of related compounds provide valuable insights into their molecular conformations, which is critical for drug design. Understanding the intramolecular and intermolecular interactions, such as hydrogen bonding, is essential for predicting the biological activity and stability of potential drug candidates (Subasri et al., 2016).
Development of Anticancer Agents
- Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives aims to synthesize and evaluate compounds for antitumor activity. This work contributes to the discovery of new therapeutic options for cancer, with some compounds showing promising results against human cancer cell lines (Hafez & El-Gazzar, 2017).
Novel Antifolate Inhibitors
- Synthesis of novel pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors presents another application area, targeting enzymes like thymidylate synthase for their roles in cancer and bacterial infections. This line of research explores the potential of these compounds to act as antitumor and antibacterial agents, providing a foundation for developing new therapies (Gangjee et al., 1996).
Propiedades
IUPAC Name |
2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S2/c1-4-28-20(30)18-19(25-21(32-18)27-9-7-13(2)8-10-27)26-22(28)31-12-17(29)24-15-6-5-14(3)16(23)11-15/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNHHFGPQAZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

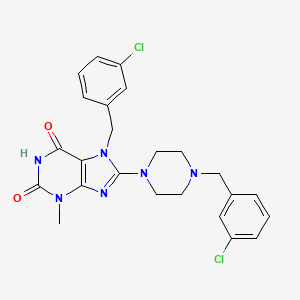
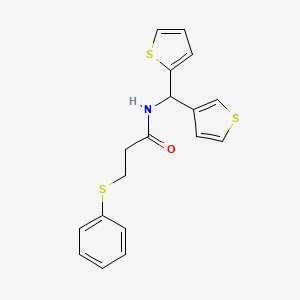
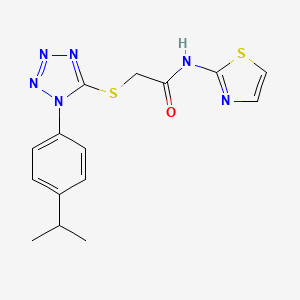


![5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2704689.png)

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)
